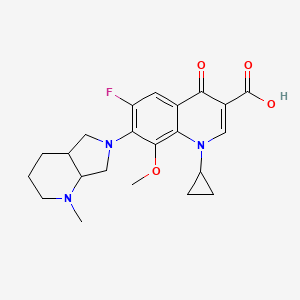

N-Methyl Moxifloxacin

Overview

Description

N-Methyl Moxifloxacin is a derivative of Moxifloxacin, a potent fluoroquinolone antibiotic . It is used for research and development purposes and is not intended for medicinal or household use . Moxifloxacin is effective against a wide range of bacterial infections .

Synthesis Analysis

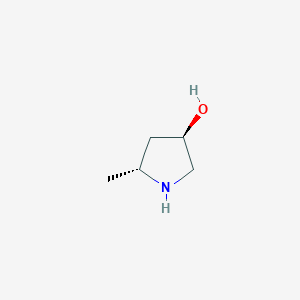

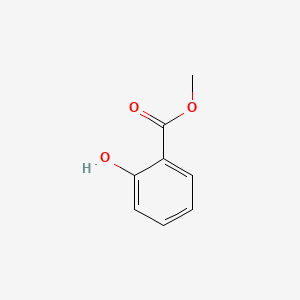

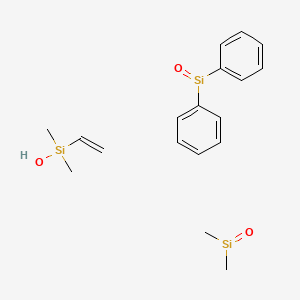

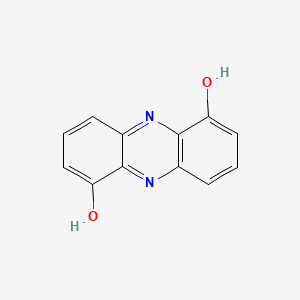

N-Methyl Moxifloxacin Hydrochloride was synthesized with quinoline carboxylic ethyl ester as starting materials via esterification protection, condensation with side chain and reaction with formaldehyde after deprotecting .Molecular Structure Analysis

The molecular formula of N-Methyl Moxifloxacin is C22H26FN3O4 . It has a molecular weight of 415.5 g/mol . The InChI key is RBOQKHOVSOJSBL-UHFFFAOYSA-N .Chemical Reactions Analysis

Moxifloxacin undergoes reactions with 1,2-naphthoquinone-4-sulphonate (NQS) in alkaline medium (pH 11.0) which results in an orange-colored product . It also undergoes photodegradation in aqueous solution .Physical And Chemical Properties Analysis

N-Methyl Moxifloxacin has a molecular weight of 415.5 g/mol, a XLogP3-AA of 1.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 8, and a rotatable bond count of 4 .Scientific Research Applications

Metal Complexes and Antimicrobial Mimetics

Researchers have explored metal complexes of moxifloxacin as antimicrobial mimetic drug models. These complexes involve chelation with metal ions (e.g., Ca(II), Mg(II), Zn(II), and Fe(III)). Notable findings include:

Chelation Pathways: N-Methyl Moxifloxacin can chelate via mono or bidentate pathways. For instance:

Nanomedicine and Drug Enhancement

N-Methyl Moxifloxacin has been investigated in nanocarrier-based drug delivery systems. Here’s how it fits into this exciting area of research:

- Enhancing Existing Drugs : Nanocarriers loaded with N-Methyl Moxifloxacin (and other clinically approved drugs) show promise for improving drug efficacy. These carriers can enhance drug solubility, bioavailability, and targeted delivery .

Mechanism of Action

Target of Action

N-Methyl Moxifloxacin, like its parent compound Moxifloxacin, primarily targets bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, recombination, and transposition . By inhibiting these enzymes, N-Methyl Moxifloxacin prevents bacterial DNA supercoiling, thereby inhibiting bacterial growth .

Mode of Action

N-Methyl Moxifloxacin interacts with its targets, topoisomerase II and IV, by forming a ternary complex with the enzymes and bacterial DNA . This interaction inhibits the supercoiling of bacterial DNA, which is a crucial step in DNA replication and transcription . As a result, the bacterial cell cannot replicate or transcribe its DNA, leading to cell death .

Biochemical Pathways

The inhibition of topoisomerase II and IV by N-Methyl Moxifloxacin affects several biochemical pathways. For instance, it disrupts the biosynthesis of unsaturated fatty acids, glutathione metabolism, beta-alanine metabolism, one carbon pool by folate, and cysteine and methionine metabolism . These disruptions can lead to a variety of downstream effects, including the inhibition of bacterial growth and replication .

Pharmacokinetics

The pharmacokinetics of N-Methyl Moxifloxacin is expected to be similar to that of Moxifloxacin. Moxifloxacin is well absorbed, with a high bioavailability of approximately 90% . It is metabolized in the liver through sulfate and glucuronide conjugation . About 22% of a moxifloxacin dose is excreted via the kidneys as unmetabolised moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide (M2) and N-sulphate (M1), respectively . These ADME properties impact the bioavailability of the drug, ensuring effective concentrations are reached at the site of infection .

Result of Action

The primary result of N-Methyl Moxifloxacin’s action is the inhibition of bacterial growth and replication. By targeting and inhibiting topoisomerase II and IV, N-Methyl Moxifloxacin prevents the supercoiling of bacterial DNA, thereby disrupting DNA replication and transcription . This leads to bacterial cell death and the resolution of the bacterial infection .

Action Environment

The action of N-Methyl Moxifloxacin can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and efficacy of the drug . Additionally, the presence of other substances, such as metal ions, can potentially interact with the drug and alter its effectiveness . Therefore, the action environment plays a crucial role in the overall efficacy and stability of N-Methyl Moxifloxacin.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-(1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O4/c1-24-7-3-4-12-9-25(11-17(12)24)19-16(23)8-14-18(21(19)30-2)26(13-5-6-13)10-15(20(14)27)22(28)29/h8,10,12-13,17H,3-7,9,11H2,1-2H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOQKHOVSOJSBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2C1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl Moxifloxacin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethylbenzo[d]thiazol-6-amine](/img/structure/B3029523.png)

![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)